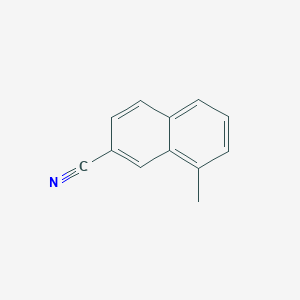
4'-Oxo-1,1',1',3',6'-pentamethyl-1,3'-bipiperidinium diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is a complex organic compound with a unique structure that includes multiple piperidinium rings and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide typically involves the reaction of piperidine derivatives with methylating agents and iodine sources. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions typically occur under controlled temperatures and in the presence of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxo-derivatives, while substitution reactions can produce halogenated bipiperidinium compounds.
Wissenschaftliche Forschungsanwendungen
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Alkyl-4-oxo-1,3-benzoxazinium salts
- Dimethyl (4-oxo-3H-1,3-benzoxazine-2-methylene) sulfonium salts
Uniqueness
4’-Oxo-1,1’,1’,3’,6’-pentamethyl-1,3’-bipiperidinium diiodide is unique due to its specific structure, which includes multiple piperidinium rings and iodine atoms. This structure imparts distinctive chemical properties and reactivity, making it valuable for various specialized applications.
Eigenschaften
CAS-Nummer |
595-28-8 |
|---|---|
Molekularformel |
C15H30I2N2O |
Molekulargewicht |
508.22 g/mol |
IUPAC-Name |
1,1,2,5-tetramethyl-5-(1-methylpiperidin-1-ium-1-yl)piperidin-1-ium-4-one;diiodide |
InChI |
InChI=1S/C15H30N2O.2HI/c1-13-11-14(18)15(2,12-16(13,3)4)17(5)9-7-6-8-10-17;;/h13H,6-12H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZKVFCGGZBRRFKX-UHFFFAOYSA-L |
Kanonische SMILES |
CC1CC(=O)C(C[N+]1(C)C)(C)[N+]2(CCCCC2)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(14-Methyl-5,9-dimethylidene-4-oxo-3,13-dioxatetracyclo[8.4.0.02,6.012,14]tetradecan-7-yl) propanoate](/img/structure/B13768278.png)


![N-(2,5-Dimethoxyphenyl)-alpha-[4-(hexadecyloxy)benzoyl]-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purine-7-acetamide](/img/structure/B13768294.png)





